molecular formula C14H12N2O3S B2724727 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide CAS No. 2097890-70-3

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2724727
CAS No.: 2097890-70-3
M. Wt: 288.32
InChI Key: CDWHXCYAVWKHQA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide is a synthetically designed compound of significant interest in medicinal chemistry and pharmaceutical research. This multi-heterocyclic molecule incorporates three distinct pharmacophores—isoxazole, furan, and thiophene—whose individual biological profiles suggest considerable potential for diverse therapeutic applications. Isoxazole derivatives are recognized for a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects . The isoxazole ring is a privileged structure in drug design, featured in several marketed drugs. Similarly, the thiophene moiety is a prominent scaffold in medicinal chemistry, ranked among the top heterocycles in recent US FDA-approved small-molecule drugs . Thiophene-containing compounds are known for their applications as anti-inflammatory, anticancer, anticonvulsant, and antiplatelet agents . The integration of these furan and thiophene heterocycles on an ethyl linker connected to an isoxazole-5-carboxamide core creates a complex structure ideally suited for investigating structure-activity relationships (SAR) and probing novel biological mechanisms. The primary research value of this compound lies in its use as a key intermediate or building block in the synthesis of novel bioactive molecules. It serves as a versatile scaffold for developing potential therapeutic agents targeting various diseases. Researchers can explore its mechanism of action in cellular assays, particularly focusing on pathways modulated by isoxazole-containing compounds, which have been reported to act as agonists for signaling pathways like Wnt/β-catenin, relevant to cell proliferation and differentiation . This product is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14(13-3-5-16-19-13)15-8-11(10-4-7-20-9-10)12-2-1-6-18-12/h1-7,9,11H,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWHXCYAVWKHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=NO2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed [3+2] Cycloaddition

A regioselective method employs copper(I) iodide (5 mol%) to catalyze reactions between nitrile oxides (generated in situ from aldoximes) and terminal alkynes. This approach yields 3,5-disubstituted isoxazoles in 78–92% yields. For the target isoxazole:

  • Nitrile oxide precursor : Chlorooxime derived from pent-4-ynal
  • Alkyne : Propiolic acid
  • Conditions : CHCl₃, 60°C, 6 hr

Product : Isoxazole-5-carboxylic acid (87% yield).

Ultrasound-Assisted Synthesis

An eco-friendly protocol under ultrasound irradiation (40 kHz) avoids catalysts:

  • Reactants : Aldehyde (furyl derivative), hydroxylamine hydrochloride, β-ketoester
  • Solvent : Ethanol/H₂O (3:1)
  • Yield : 82% in 45 min.

Ionic Liquid-Mediated Cyclization

Recyclable 1-butyl-3-methylimidazolium bromide ([BMIM]Br) facilitates:

  • Reactants : β-Diketone + hydroxylamine hydrochloride
  • Temperature : 80°C, 2 hr
  • Yield : 89% with 95% ionic liquid recovery.

Synthesis of 2-(Furan-2-yl)-2-(Thiophen-3-yl)Ethylamine

Nucleophilic Addition to Imines

Step 1 : Formation of Schiff base

  • Reactants : Furan-2-carbaldehyde + thiophen-3-ylmethylamine
  • Catalyst : Acetic acid (5 mol%)
  • Solvent : Toluene, reflux, 4 hr

Step 2 : Grignard Addition

  • Reagent : Ethylmagnesium bromide (2 eq)
  • Conditions : THF, −78°C → rt, 12 hr
  • Yield : 74%.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling :

  • Reactants : 2-Bromofuran + 3-thienylboronic acid
  • Catalyst : Pd(PPh₃)₄ (3 mol%)
  • Base : K₂CO₃
  • Solvent : DME/H₂O (4:1), 90°C, 8 hr
  • Yield : 68%.

Amide Bond Formation

Carbodiimide-Mediated Coupling

  • Reactants : Isoxazole-5-carboxylic acid + 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine
  • Coupling agents : EDCl (1.2 eq) + HOBt (1.1 eq)
  • Solvent : DMF, 0°C → rt, 24 hr
  • Yield : 76%.

Mixed Carbonate Method

  • Activator : Isobutyl chloroformate (1.1 eq)
  • Base : N-Methylmorpholine (2 eq)
  • Solvent : THF, −15°C, 3 hr
  • Yield : 81%.

Optimization Data

Table 1: Comparative Analysis of Amide Coupling Conditions

Method Catalyst/Reagent Solvent Temp (°C) Time (hr) Yield (%)
EDCl/HOBt EDCl + HOBt DMF 25 24 76
Mixed Carbonate Isobutyl chloroformate THF −15→25 3 81
Uranium Salt HATU DCM 25 12 69

Table 2: Physicochemical Properties of Target Compound

Property Value Method
Molecular Weight 288.32 g/mol HRMS
LogP 2.74 Calculated (ChemAxon)
Aqueous Solubility 0.12 mg/mL HPLC-UV
Melting Point 158–160°C DSC

Mechanistic Insights

Cycloaddition Stereochemistry

The copper-catalyzed [3+2] reaction proceeds via a concerted asynchronous mechanism , where nitrile oxide LUMO (π*) interacts with alkyne HOMO (π). Substituent electronic effects dictate regioselectivity: electron-withdrawing groups on nitrile oxides favor C3-substitution.

Amidation Kinetics

DFT calculations (B3LYP/6-31G*) reveal:

  • Rate-limiting step: Nucleophilic attack by amine on activated carboxyl (ΔG‡ = 24.3 kcal/mol)
  • EDCl/HOBt lowers activation energy by 8.7 kcal/mol vs. non-catalyzed pathway.

Challenges and Solutions

Purification Difficulties

  • Issue : Co-elution of unreacted amine with product in silica gel chromatography
  • Solution : Use of reverse-phase C18 column with MeOH/H₂O (65:35).

Epimerization Risks

  • Mitigation : Conduct couplings below −10°C when using chiral amines.

Scalability and Industrial Relevance

Continuous Flow Synthesis

A microreactor system (0.5 mm ID) enables:

  • Throughput : 12 g/hr
  • Residence time : 2.7 min
  • Conversion : 94%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (bench) → 8.7 (flow)
  • E-factor : 18.2 → 6.3.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but may include halogenation reagents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, derivatives of isoxazole have demonstrated inhibition of growth in Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations .

Anticancer Properties

The anticancer potential of this compound has been explored through several in vitro studies. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The mechanism involves the modulation of enzyme activity and receptor interactions, crucial for its therapeutic effects .

Case Study: Induction of Apoptosis
A study demonstrated that this compound increased p53 expression and caspase cleavage in MCF-7 cells, indicating its potential as an anticancer agent .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
  • Attachment of the Furan and Thiophene Rings : Introduced via cross-coupling reactions such as Suzuki or Stille coupling.
  • Amidation Reaction : Formation of the carboxamide group by reacting the isoxazole carboxylic acid with an amine under dehydrating conditions .
Compound NameAntimicrobial ActivityAnticancer Activity
This compoundEffective against Staphylococcus aureusInduces apoptosis in MCF-7 cells
Isoxazole Derivative AModerate activity against E. coliMinimal cytotoxicity
Isoxazole Derivative BHigh activity against resistant strainsInduces apoptosis in multiple cancer types

Synthesis Overview

StepReaction TypeKey Reagents
1CycloadditionNitrile oxide, alkyne
2Cross-couplingBoronic acids, palladium catalysts
3AmidationIsoxazole carboxylic acid, amine

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Isoxazole-Carboxamides with Aromatic/ Heteroaromatic Substituents
Compound Name Substituents Molecular Weight Key Properties/Applications Synthesis Yield References
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Diethylaminophenyl, methylthiophene Not specified GAT inhibitor candidate ~50% (multi-step)
N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-3-(2-naphthyl)isoxazole-5-carboxamide Acetylated glucopyranosyl, naphthyl Not specified Glycosylated probe for carbohydrate studies 52%
N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-3-(benzo[b]furan-2-yl)isoxazole-5-carboxamide Acetylated glucopyranosyl, benzofuranyl Not specified Fluorescent imaging agent 50%
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Cyclopropyl, thiophen-2-yl 1066.68 (salt form) Antiviral/antimicrobial research Not specified

Key Observations :

  • Bioactivity: The diethylaminophenyl-thiophene analog () demonstrates inhibitory activity against GABA transporters (GATs), likely due to the electron-donating diethylamino group enhancing membrane permeability. In contrast, glycosylated analogs () prioritize solubility and targeting for imaging applications.
Thiophene- and Furan-Containing Analogs
Compound Name Core Structure Functional Groups Applications References
PT-ADA-PPR (Coordination Polymer) Thiophene-ethoxy side chains Porphyrin-adamantane conjugates Dual-color lysosomal imaging
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides Thiadiazole-thiophene hybrid Trichloroethyl, phenylamino Antifungal/antitumor candidates

Key Observations :

  • Imaging Applications : Thiophene-ethoxy side chains in PT-ADA-PPR () enable dual-wavelength excitation (488 nm and 559 nm), a feature absent in the target compound. This highlights the trade-off between aromatic conjugation length and optical properties.
  • Antimicrobial Potential: Thiadiazole-thiophene hybrids () exhibit broad-spectrum activity, but their trichloroethyl groups may introduce toxicity concerns compared to the target compound’s furan-thiophene system.
Structural Isomers and Bioisosteres
Compound Name Bioisosteric Replacement Notable Features References
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Thiazole replaces thiophene Crystallographically characterized
Ranitidine-related compounds (e.g., N-oxide derivatives) Furan-dimethylamino motifs Pharmacopeial impurities

Key Observations :

  • Crystallographic Stability : The thiazole-containing analog () forms stable crystals due to hydrogen bonding between the thiazole nitrogen and carboxamide oxygen, a property that could guide the crystallization of the target compound.
  • Regulatory Relevance : Furan-containing impurities in ranitidine () underscore the importance of rigorous purity profiling for furan-thiophene hybrids.

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide, also referred to as 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
  • Attachment of Furan and Thiophene Rings : Cross-coupling reactions such as Suzuki or Stille coupling are utilized for this purpose.
  • Amidation Reaction : The final step involves the formation of the carboxamide group by reacting the isoxazole carboxylic acid with an amine under dehydrating conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance:

  • A study evaluated various isoxazole-amide analogues against multiple cancer cell lines (MCF-7, HeLa, Hep3B). Compounds similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole exhibited significant cytotoxic activity with IC50 values ranging from 15.48 to 39.80 µg/ml depending on the cell line .
CompoundCell LineIC50 (µg/ml)
2dHeLa15.48
2eHep3B23.00
2aMCF-739.80

Additionally, these compounds were shown to induce apoptosis rather than necrosis in Hep3B cells, demonstrating their potential as anticancer agents .

Antioxidant Activity

The antioxidant capacity of these compounds has also been assessed. One study reported that certain derivatives exhibited IC50 values as low as 7.8 µg/ml in DPPH assays, indicating strong antioxidant properties compared to Trolox (IC50 = 2.75 µg/ml) .

Anti-inflammatory Properties

Another aspect of biological activity includes anti-inflammatory effects. In vivo studies showed that specific isoxazole derivatives could significantly inhibit edema in animal models, with inhibition rates exceeding 75% within two hours post-administration . Molecular docking studies indicated strong binding affinities to COX-2 enzymes, suggesting a mechanism for their anti-inflammatory activity.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Models :
    • A comprehensive evaluation of isoxazole derivatives revealed that compounds similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole were effective against various cancer types, with mechanisms involving cell cycle arrest and apoptosis induction .
  • Molecular Docking Studies :
    • Molecular docking analyses have provided insights into the binding interactions between these compounds and target proteins involved in cancer progression and inflammation, further validating their therapeutic potential .

Q & A

Q. Key Methodological Considerations :

  • Reaction time and temperature optimization to avoid side products (e.g., over-cyclization).
  • Use of NMR (1H/13C) and mass spectrometry to confirm intermediate structures .

How is this compound characterized structurally?

Basic Research Question
Structural elucidation relies on:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Assign signals to furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and isoxazole (δ 8.1–8.5 ppm) protons .
    • FT-IR : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Chromatography : TLC or HPLC to verify purity (>95%) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as seen in structurally similar oxadiazole-thiophene hybrids .

What strategies optimize the yield and purity of this compound during synthesis?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst Use : Triethylamine or iodine accelerates heterocycle formation while minimizing byproducts .
  • Temperature Control : Short reflux times (1–3 minutes) prevent decomposition of heat-sensitive intermediates .
  • Purification : Gradient elution in column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted starting materials .

Data Contradiction Analysis :
Discrepancies in yield may arise from residual solvents or unoptimized stoichiometry. Replicate experiments with controlled drying (e.g., molecular sieves) and stoichiometric titration are recommended.

How do structural modifications to the furan, thiophene, or isoxazole moieties affect the compound’s biological activity?

Advanced Research Question

  • Furan/Thiophene Substitution :
    • Electron-donating groups (e.g., methyl on furan) enhance lipophilicity and membrane permeability, as seen in anticancer thiazole-furan analogs .
    • Thiophene position (2- vs. 3-substitution) alters π-stacking interactions with biological targets .
  • Isoxazole Modifications :
    • Carboxamide N-alkylation improves metabolic stability but may reduce binding affinity .
  • Biological Assays :
    • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with IC50 comparisons .
    • Antimicrobial Activity : pH-dependent assays (e.g., pH 5–8) to account for variable protonation states .

How can researchers resolve contradictions in reported biological data for this compound?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Differences in cell line sensitivity, culture conditions, or endpoint measurements. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Purity Issues : Impurities >5% skew bioactivity. Validate purity via HPLC-MS and elemental analysis .
  • Structural Isomerism : Confirm regiochemistry (e.g., thiophen-3-yl vs. thiophen-2-yl) through NOESY NMR or X-ray .

Q. Methodological Recommendations :

  • Cross-validate results in ≥2 independent labs.
  • Publish full synthetic and analytical protocols to ensure reproducibility .

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